2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c11-10-12-2-1-9(13-10)15-5-3-14(4-6-15)7-8-16/h1-2,16H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIIOOCMBXLFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a piperazine ring and a chloropyrimidine moiety, which are known for their diverse pharmacological properties. The following sections will detail the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds related to this compound. For instance, derivatives of similar structures have shown significant activity against various bacterial strains. The antimicrobial efficacy is typically assessed using the tube dilution technique, where compounds are tested against standard drugs like ciprofloxacin and fluconazole.
| Compound | Activity Type | Efficacy |
|---|---|---|
| 2-Chloropyrimidine derivatives | Antimicrobial | Comparable to ciprofloxacin |
| 5-Fluorouracil derivatives | Anticancer | Lower than standard anticancer drugs |
2. Anticancer Activity
The anticancer properties of similar compounds have been evaluated using the MTT assay, which measures cell viability in response to drug treatment. In vitro studies have indicated that certain derivatives exhibit promising anticancer activity, although they may not surpass established chemotherapeutics.
Case Study: Synthesis and Evaluation
A study synthesized various derivatives of piperazine substituted with chloropyrimidine and assessed their anticancer effects on human cancer cell lines. Notably, one compound exhibited an IC50 value indicating effective inhibition of cell proliferation, although it was less potent than traditional agents like 5-fluorouracil .
The molecular mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:
- Binding Interactions : The compound likely interacts with specific biomolecules or enzymes, potentially inhibiting their activity.
- Gene Expression Modulation : It may influence cellular pathways that regulate gene expression related to cell growth and apoptosis.
4. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to target enzymes involved in cancer progression and microbial resistance, providing insights into its potential therapeutic applications .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with piperazine under controlled conditions. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the pyrimidine ring, piperazine modifications, and terminal functional groups. Below is a detailed comparison based on pharmacological activity, synthetic routes, and physicochemical properties.
Structural Modifications on the Pyrimidine Ring
(a) 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol
- Key Difference : A methyl group replaces the hydrogen at position 6 of the pyrimidine ring.
- However, steric hindrance may reduce binding affinity to certain enzymes compared to the parent compound .
- Synthesis Yield : Comparable to the target compound (~50–60%) .
(b) 3-(2-(2-Chloropyrimidin-4-yl)ethyl)-1H-indole Derivatives
- Example : 3-(2-(2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)pyrimidin-4-yl)ethyl)-1H-indole (Compound 17, ).
- Key Difference : A trifluoroethyl-piperazine group and indole substituent.
- Impact : The trifluoroethyl group enhances metabolic stability, while the indole moiety introduces π-π stacking interactions with hydrophobic enzyme pockets. This derivative showed 67% yield in synthesis, higher than the parent compound .
Piperazine Modifications
(a) 2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]ethanol
- Key Difference : A cyclobutanecarbonyl group replaces the 2-chloropyrimidine moiety.
- However, the absence of the pyrimidine scaffold limits nucleotide-binding interactions .
- Physicochemical Properties : Molecular weight = 212.29 g/mol; oil-like consistency at room temperature .
(b) 2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol
- Key Difference : A 4-chlorophenyl group on piperazine and a 3-methoxyphenyl terminal group.
- Impact : The aromatic chlorophenyl group enhances affinity for serotonin and dopamine receptors, as seen in anxiolytic analogs like LQFM032 (). However, the lack of a pyrimidine ring shifts its mechanism away from kinase inhibition .
Terminal Functional Group Variations
(a) 2-{4-[(Thiophen-3-yl)methyl]piperazin-1-yl}ethanol
- Key Difference : A thiophene-methyl group replaces the pyrimidine ring.
- Impact: Thiophene’s electron-rich structure facilitates interactions with cytochrome P450 enzymes, making this analog relevant in metabolic studies. The ethanol group retains solubility .
(b) 2-[4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol
- Key Difference : A bulky (4-chlorophenyl)(phenyl)methyl substituent.
- Impact : The bulky group increases steric hindrance, reducing off-target effects but also lowering synthetic yield (e.g., 57% in ) compared to simpler analogs .
Preparation Methods
General Synthetic Strategy
The preparation typically involves two key steps:
- Formation of the 2-chloropyrimidinyl-piperazine intermediate
- Introduction of the ethan-1-ol side chain onto the piperazine nitrogen
Preparation of the 2-Chloropyrimidinyl-Piperazine Intermediate
The pyrimidine ring with a chlorine substituent at the 2-position is reacted with piperazine to form the 2-chloropyrimidin-4-yl-piperazine intermediate.
- React 4,6-dichloropyrimidine with piperazine under reflux in ethanol or another suitable solvent.
- The nucleophilic substitution occurs preferentially at the 4-position chlorine, leaving the 2-chloro substituent intact.
- Reaction conditions: heating at 80°C for several hours.
- Base such as triethylamine may be added to facilitate the reaction by scavenging HCl formed.
This step yields the key intermediate 4-(2-chloropyrimidin-4-yl)piperazine with good purity and yield.
Introduction of the Ethan-1-ol Side Chain
The ethan-1-ol group is introduced onto the piperazine nitrogen via alkylation with a suitable haloethanol derivative or by reaction with ethylene oxide.
Method 1: Alkylation with 2-chloroethanol or haloacetates
- The piperazine intermediate is reacted with 2-chloroethanol or sodium chloroacetate in the presence of a base such as potassium t-butoxide.
- The reaction is carried out in a polar aprotic solvent like t-butanol under nitrogen atmosphere.
- The temperature is maintained between 75-80 °C for several hours with stepwise addition of reagents to optimize conversion.
- After completion, the mixture is worked up by distillation of solvent, aqueous extraction, pH adjustment, and purification.
This method is adapted from related piperazine-ethanol derivatives synthesis, showing high yields and purity.
Method 2: Reaction with ethylene oxide
- The piperazine intermediate is reacted with ethylene oxide under controlled temperature to open the epoxide ring and attach the hydroxyethyl group.
- This method requires careful control of temperature and pressure due to the reactive nature of ethylene oxide.
- The reaction is typically performed in an inert atmosphere to avoid side reactions.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrimidine-piperazine formation | 4,6-dichloropyrimidine + piperazine + EtOH + TEA | Reflux (~80 °C) | 3–7 hours | >70 | Selective substitution at 4-position |
| Alkylation with sodium chloroacetate | Piperazine intermediate + Na chloroacetate + KOtBu + t-butanol | 75–80 °C | 4–5 hours | 90+ | Stepwise addition under N2 atmosphere |
| Purification | Acid-base extraction, recrystallization | Room temperature | - | - | pH adjustment to 8, ether extraction |
Detailed Research Findings
A patent process describes the alkylation of piperazine-ethanol derivatives with sodium chloroacetate in t-butanol using potassium t-butoxide as base, with careful incremental addition of reagents over 4 hours at 75-80 °C under nitrogen. The reaction mixture is then worked up by azeotropic distillation of t-butanol with water, pH adjustment, and extraction to isolate the product with high purity.
Another study involving pyrimidine-piperazine hybrids demonstrates the selective nucleophilic substitution of 4,6-dichloropyrimidine with piperazine under mild conditions, followed by further functionalization of the piperazine nitrogen.
The use of triethylamine as a base during the nucleophilic substitution step improves yields and reduces side reactions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4,6-Dichloropyrimidine + piperazine | Ethanol, triethylamine | Reflux 80 °C, 3–7 h | High selectivity, good yield | Requires careful temperature control |
| Alkylation with haloacetate | Piperazine intermediate + sodium chloroacetate | Potassium t-butoxide, t-butanol | 75–80 °C, nitrogen atmosphere | High purity product, scalable | Multi-step addition, inert atmosphere needed |
| Epoxide ring opening | Piperazine intermediate + ethylene oxide | Controlled pressure and temp | Mild temp, inert atmosphere | Direct hydroxyethylation | Handling of ethylene oxide hazardous |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chloro-4-piperazinylpyrimidine and 2-hydroxyethylating agents. For example, in related piperazine-pyrimidine derivatives, coupling reactions under alkaline conditions (e.g., NaOH in acetonitrile) at 60–80°C yield intermediates, followed by purification via column chromatography . Optimization includes controlling stoichiometry (1:1.2 molar ratio of piperazine to alkylating agent) and monitoring by TLC/HPLC to minimize byproducts like N-alkylated impurities.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : To confirm the piperazine ring connectivity and ethanol moiety. Key peaks include δ 3.6–4.0 ppm (piperazine N-CH2) and δ 1.2–1.5 ppm (hydroxyethyl group) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak (expected m/z: ~282.7 for C10H12ClN5O) .
- IR Spectroscopy : Hydroxyl stretch (ν ~3400 cm⁻¹) and pyrimidine ring vibrations (ν ~1600 cm⁻¹) .
Q. How should researchers handle solubility and stability challenges during experimental workflows?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-saturate solvents with nitrogen to prevent oxidation .
- Stability : Store at –20°C in amber vials under inert gas. Monitor degradation via HPLC; acidic/basic conditions accelerate hydrolysis of the chloropyrimidine group .
Q. What safety protocols are critical when working with this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists. Avoid mouth-to-mouth resuscitation if inhaled .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Structural Modifications : Replace the 2-chloropyrimidine group with other heterocycles (e.g., pyrazine, triazine) and vary the hydroxyethyl chain length. Compare binding affinities to targets like serotonin or dopamine receptors using radioligand assays .
- Data Table Example :
| Modification | Target Receptor | IC50 (nM) |
|---|---|---|
| 2-Chloropyrimidine | 5-HT1A | 120 |
| 2-Methoxypyrimidine | 5-HT1A | 450 |
| Piperazine-ethanol | D2 | 890 |
Q. What in vitro assays are suitable for evaluating its kinase inhibition activity?
- Methodological Answer : Use fluorescence-based ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, VEGFR2). Prepare test compounds in DMSO (final conc. ≤1%) and include staurosporine as a positive control. Measure IC50 values via dose-response curves (4-parameter logistic model) .
Q. How can computational methods predict metabolic pathways and toxicity profiles?
- Methodological Answer :
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., hydroxylation at the piperazine ring or O-glucuronidation).
- Toxicity Screening : Run Derek Nexus for structural alerts (e.g., mutagenicity from chloropyrimidine) .
Q. How should contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer :
- Orthogonal Validation : Replicate assays in independent labs using standardized protocols (e.g., ATP concentration fixed at 1 mM).
- Control for Artifacts : Test for compound aggregation (via detergent addition) or fluorescence interference .
Data Contradiction Analysis
Q. What strategies address discrepancies in reported receptor binding affinities?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
